molecular formula C7H4F4O4S B6243743 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate CAS No. 2411267-05-3

4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate

Cat. No.: B6243743
CAS No.: 2411267-05-3
M. Wt: 260.2
InChI Key:
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Description

4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct physicochemical characteristics, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of sodium hydroxide as an alkali in the final step is preferred due to its economic advantages and ease of handling compared to other bases like sodium hydride or potassium tert-butoxide .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, and hydrazine. Reaction conditions typically involve alkaline environments and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. For instance, in the treatment of pulmonary fibrosis, the compound inhibits the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1). This inhibition is achieved by reducing the phosphorylation levels of Smad2/3, which are key signaling molecules in the TGF-β1 pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated phenyl sulfonates and difluoromethoxylated ketones. These compounds share structural similarities but differ in their specific functional groups and reactivities .

Uniqueness

What sets 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate apart is its combination of difluoromethoxy and fluoranesulfonate groups, which confer unique chemical properties and reactivities. This makes it a versatile compound for various applications, particularly in fields requiring high chemical stability and specific reactivity patterns .

Properties

CAS No.

2411267-05-3

Molecular Formula

C7H4F4O4S

Molecular Weight

260.2

Purity

95

Origin of Product

United States

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